2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinylmethyl group, and a pyrazolo[4,3-c]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole core through the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Formation of the Pyridine Ring: The pyridine ring is constructed through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate compounds to form the pyrazolo[4,3-c]pyridine core, followed by functionalization to introduce the methyl and pyridinylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in studies exploring its effects on various biological pathways and targets, including enzyme inhibition and receptor binding.
Pharmaceutical Research: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as signal transduction and metabolic regulation.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzanilides: Compounds with an anilide group and similar aromatic structures.
Pyrazolo[4,3-c]pyridines: Other derivatives of this class with varying substituents and functional groups.
Uniqueness
2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H15ClN4O2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C19H15ClN4O2/c1-12-18-16(10-17(25)23(12)11-14-4-2-3-9-21-14)22-24(19(18)26)15-7-5-13(20)6-8-15/h2-10,22H,11H2,1H3 |
InChI Key |
RRXPOWJDZVMMFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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